molecular formula C14H21N7O2 B3972969 6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

Cat. No. B3972969
M. Wt: 319.36 g/mol
InChI Key: ROQYSLYSLZPOBT-UHFFFAOYSA-N
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Description

6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine, commonly known as EPTC, is a selective herbicide that is widely used in agricultural practices. EPTC is a member of the triazine family of herbicides and is structurally similar to other herbicides such as atrazine and simazine. EPTC has been used for weed control in a variety of crops, including corn, soybeans, and potatoes.

Scientific Research Applications

EPTC has been extensively studied for its herbicidal properties and its effects on non-target organisms. Scientific research on EPTC has focused on its mode of action, biochemical and physiological effects, and its potential impact on the environment. EPTC has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth. EPTC has also been shown to affect the metabolism of other organisms, including soil microorganisms and aquatic organisms.

Mechanism of Action

EPTC acts as a selective herbicide by inhibiting the photosynthetic electron transport chain in plants. EPTC binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons, leading to a decrease in the production of ATP and NADPH. This results in the death of the plant.
Biochemical and Physiological Effects:
EPTC has been shown to have a variety of biochemical and physiological effects on plants and other organisms. EPTC inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to a decrease in the production of these amino acids, which are essential for plant growth. EPTC has also been shown to affect the metabolism of soil microorganisms and aquatic organisms, leading to changes in nutrient cycling and food webs.

Advantages and Limitations for Lab Experiments

EPTC is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. EPTC is a selective herbicide, which means that it only affects certain types of plants. This allows researchers to study the effects of herbicides on specific plant species. However, EPTC can also have unintended effects on non-target organisms, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on EPTC. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the long-term effects of EPTC on soil microorganisms and aquatic organisms. Finally, there is a need for more research on the potential health effects of EPTC on humans and other animals.

properties

IUPAC Name

6-(6-ethoxypyridazin-3-yl)oxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-5-15-12-17-13(16-9(3)4)19-14(18-12)23-11-8-7-10(20-21-11)22-6-2/h7-9H,5-6H2,1-4H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYSLYSLZPOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

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